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molecular formula C14H12N4 B8515713 N4-Phenylquinazoline-4,6-diamine

N4-Phenylquinazoline-4,6-diamine

Cat. No. B8515713
M. Wt: 236.27 g/mol
InChI Key: MJMYCJSNBBYTCT-UHFFFAOYSA-N
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Patent
US08461166B2

Procedure details

A solution of a 6-nitro-4-(phenylamino)quinazoline substituted by a polyalkylene glycol, prepared as described hereinabove, in ethanol/water is reacted at reflux temperature with hydrazine hydrate and Raney® Nickel (Ra—Ni). The reaction mixture is filtered and evaporated, to give the corresponding 6-amino-4-(phenylamino)quinazoline substituted by a polyalkylene glycol moiety (terminating with a hydroxyl group).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyalkylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][N:8]=[C:7]2[NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([O-])=O.O.NN>C(O)C.O.[Ni]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][N:8]=[C:7]2[NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NC=NC2=CC1)NC1=CC=CC=C1
Step Two
Name
polyalkylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(=NC=NC2=CC1)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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